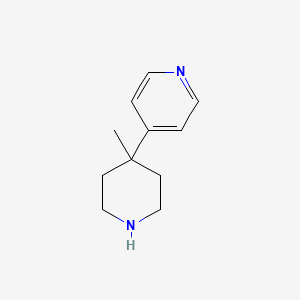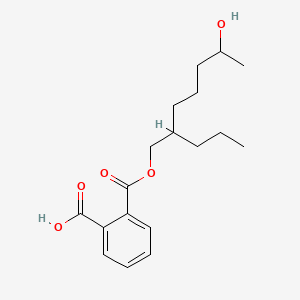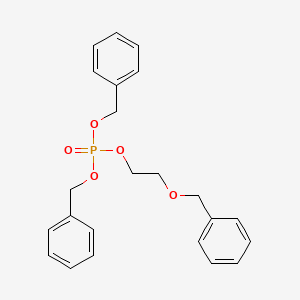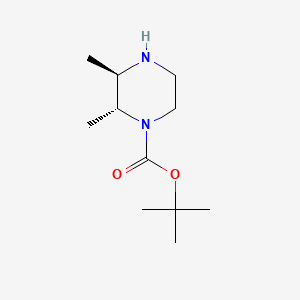
Desfluoromethyl Fluticasone Propionate Disulfide
Descripción general
Descripción
Desfluoromethyl Fluticasone Propionate Disulfide is a pharmaceutical secondary standard used in pharma release testing and pharmaceutical research . It is a corticosteroid derived from fluticasone used to treat asthma and allergic rhinitis .
Molecular Structure Analysis
The molecular formula of Desfluoromethyl Fluticasone Propionate Disulfide is C48H58F4O10S2 . The molecular weight is 935.1 g/mol . The structure is complex, with multiple functional groups including carbonyl, hydroxyl, and disulfanyl groups .Physical And Chemical Properties Analysis
Desfluoromethyl Fluticasone Propionate Disulfide has a molecular weight of 935.09 g/mol . The empirical formula is C48H58F4O10S2 .Aplicaciones Científicas De Investigación
Pharmacodynamics and Pharmacokinetics
Desfluoromethyl Fluticasone Propionate Disulfide, a variant of fluticasone propionate, is recognized for its potent topical anti-inflammatory corticosteroid effects with low systemic activity. It exhibits a high affinity for glucocorticoid receptors and has high lipophilicity, ensuring potent efficacy with reduced systemic effects. Notably, it demonstrates minimal systemic bioavailability due to rapid metabolism into inactive derivatives in the liver, thus minimizing systemic toxicity (Spencer & Wiseman, 1997).
Therapeutic Applications Beyond Common Use
In Dermatological Disorders
Fluticasone propionate has shown efficacy in treating inflammatory dermatoses like psoriasis and atopic dermatitis. Its low potential for systemic effects, coupled with its potent anti-inflammatory properties, make it a valuable option in dermatological applications (Spencer & Wiseman, 1997).
In Respiratory Disorders
In asthma management, fluticasone propionate has been observed to significantly improve lung function and symptoms when compared to placebo, offering a valuable treatment option. Its high topical anti-inflammatory potency and negligible systemic absorption contribute to its effectiveness and reduced risk of systemic side effects (Holliday et al., 1994). Moreover, in allergic rhinitis, it effectively controls nasal symptoms, demonstrating similar efficacy compared to other intranasal corticosteroids but with a lower oral bioavailability, further minimizing systemic exposure (Bryson & Faulds, 1992).
Clinical Efficacy and Safety
Clinical trials have underscored the drug's efficacy and safety, with particular emphasis on its minimal effects on adrenal function at therapeutic doses. This aspect is crucial for long-term treatment, especially in managing chronic conditions where prolonged steroid use is common (Masoli et al., 2006).
Mecanismo De Acción
Target of Action
Desfluoromethyl Fluticasone Propionate Disulfide is a derivative of Fluticasone, a synthetic glucocorticoid . The primary targets of this compound are glucocorticoid receptors . These receptors are involved in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
The compound interacts with its targets, the glucocorticoid receptors, through an unknown mechanism . In vitro experiments show that Fluticasone, the parent compound, activates glucocorticoid receptors, inhibits nuclear factor kappa b, and inhibits lung eosinophilia in rats .
Biochemical Pathways
The activation of glucocorticoid receptors leads to a cascade of biochemical reactions that result in the suppression of inflammatory and immune responses . The inhibition of nuclear factor kappa b further contributes to the anti-inflammatory effects of the compound .
Pharmacokinetics
It can be inferred that these properties would be similar to those of its parent compound, fluticasone .
Result of Action
The molecular and cellular effects of Desfluoromethyl Fluticasone Propionate Disulfide’s action would be the reduction of inflammation and immune responses . This is achieved through the activation of glucocorticoid receptors and the inhibition of nuclear factor kappa b .
Safety and Hazards
Propiedades
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H58F4O10S2/c1-9-37(57)61-47(23(3)15-27-29-19-33(49)31-17-25(53)11-13-41(31,5)45(29,51)35(55)21-43(27,47)7)39(59)63-64-40(60)48(62-38(58)10-2)24(4)16-28-30-20-34(50)32-18-26(54)12-14-42(32,6)46(30,52)36(56)22-44(28,48)8/h11-14,17-18,23-24,27-30,33-36,55-56H,9-10,15-16,19-22H2,1-8H3/t23-,24-,27+,28+,29+,30+,33+,34+,35+,36+,41+,42+,43+,44+,45+,46+,47+,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFECAXWAAOEZ-RUXGNHTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SSC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58F4O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
935.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201812-64-8 | |
| Record name | Desfluoromethyl fluticasone propionate disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201812648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6α,11β,16α,17α)-(6'α,11'β,16'α,17'α)-17,17'-(dithiodicarbonyl)bis[6,9-difluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)androsta-1,4-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESFLUOROMETHYL FLUTICASONE PROPIONATE DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/718MRE2B9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)



![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)

